REACTION_CXSMILES
|
[N-]1C=CCC1=O.[CH3:7][CH:8]([NH:10][CH2:11][CH:12]([OH:25])[CH2:13][O:14][C:15]1[CH:16]=[CH:17][CH:18]=[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=12)[CH3:9].Cl>O>[CH3:9][CH:8]([NH:10][CH2:11][CH:12]([OH:25])[CH2:13][O:14][C:15]1[CH:16]=[CH:17][CH:18]=[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=12)[CH3:7] |f:1.2|
|
Name
|
N-pyrrolidone
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[N-]1C(CC=C1)=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC(C)NCC(COC=1C=CC=C2C1C=CC=C2)O.Cl
|
Name
|
polyvinylpyrrolidone
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
90
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
polyvinyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then dried at 60° C
|
Type
|
TEMPERATURE
|
Details
|
to increase the layer thickness
|
Name
|
|
Type
|
|
Smiles
|
CC(C)NCC(COC=1C=CC=C2C1C=CC=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N-]1C=CCC1=O.[CH3:7][CH:8]([NH:10][CH2:11][CH:12]([OH:25])[CH2:13][O:14][C:15]1[CH:16]=[CH:17][CH:18]=[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=12)[CH3:9].Cl>O>[CH3:9][CH:8]([NH:10][CH2:11][CH:12]([OH:25])[CH2:13][O:14][C:15]1[CH:16]=[CH:17][CH:18]=[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=12)[CH3:7] |f:1.2|
|
Name
|
N-pyrrolidone
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[N-]1C(CC=C1)=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC(C)NCC(COC=1C=CC=C2C1C=CC=C2)O.Cl
|
Name
|
polyvinylpyrrolidone
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
90
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
polyvinyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then dried at 60° C
|
Type
|
TEMPERATURE
|
Details
|
to increase the layer thickness
|
Name
|
|
Type
|
|
Smiles
|
CC(C)NCC(COC=1C=CC=C2C1C=CC=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N-]1C=CCC1=O.[CH3:7][CH:8]([NH:10][CH2:11][CH:12]([OH:25])[CH2:13][O:14][C:15]1[CH:16]=[CH:17][CH:18]=[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=12)[CH3:9].Cl>O>[CH3:9][CH:8]([NH:10][CH2:11][CH:12]([OH:25])[CH2:13][O:14][C:15]1[CH:16]=[CH:17][CH:18]=[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=12)[CH3:7] |f:1.2|
|
Name
|
N-pyrrolidone
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[N-]1C(CC=C1)=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC(C)NCC(COC=1C=CC=C2C1C=CC=C2)O.Cl
|
Name
|
polyvinylpyrrolidone
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
90
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
polyvinyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then dried at 60° C
|
Type
|
TEMPERATURE
|
Details
|
to increase the layer thickness
|
Name
|
|
Type
|
|
Smiles
|
CC(C)NCC(COC=1C=CC=C2C1C=CC=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |